

## Commercial availability and suppliers of Dibicyclo[2.2.1]hept-2-ylmethanone

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# Technical Guide: Dibicyclo[2.2.1]hept-2-ylmethanone

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dibicyclo[2.2.1]hept-2-ylmethanone**, also known as bis(bicyclo[2.2.1]hept-2-yl)methanone or di(2-norbornyl)ketone, is a specialty chemical with a unique bicyclic structure. Its rigid, sterically hindered framework may impart interesting physicochemical and biological properties, making it a target for investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability, potential synthetic routes, and physicochemical properties of this compound and its relevant precursors.

## **Commercial Availability**

As of late 2025, **Dibicyclo[2.2.1]hept-2-ylmethanone** is not readily available from commercial suppliers. A thorough search of chemical supplier databases did not yield any listings for this specific ketone. However, key precursors for its synthesis are commercially available.

Table 1: Commercial Availability of Precursors



| Compound Name                 | CAS Number | Representative Suppliers                 |  |
|-------------------------------|------------|--|--|
| 2-Norbornanecarbonyl chloride | 35202-90-5 | Blocksynth, Dayang Chem,<br>ChemicalBook |  |
| 2-Norbornanecarboxylic acid   | 1011-47-8  | Sigma-Aldrich, Cayman<br>Chemical        |  |
| 2-Chloronorbornane            | 765-55-9   | TCI America, Oakwood<br>Chemical         |  |

## **Physicochemical Properties**

Due to the lack of commercial availability, experimental data for **Dibicyclo[2.2.1]hept-2-ylmethanone** is not available in the public domain. However, the properties of related, commercially available bicyclic ketones can provide some insight. Ketones, in general, are polar compounds due to the carbonyl group, leading to higher boiling points than non-polar compounds of similar molecular weight. They are often soluble in organic solvents. The rigid bicyclo[2.2.1]heptane (norbornane) structure is known for its unique stereochemical and electronic properties.

Table 2: Physicochemical Properties of Related Compounds

| Compound<br>Name                                | CAS Number | Molecular<br>Formula | Molecular<br>Weight ( g/mol<br>) | Boiling Point<br>(°C)     |
|---|------------|----------------------|----------------------------------|---------------------------|
| 2-<br>Norbornanecarb<br>onyl chloride[1]<br>[2] | 35202-90-5 | C8H11ClO             | 158.63                           | 81.7-81.9 @ 12<br>Torr[1] |
| 2-<br>Acetylbicyclo[2.2.<br>1]heptane           | 58654-66-3 | C9H14O               | 138.21                           | Not available             |
| Fenchone  | 1195-79-5  | C10H16O              | 152.23                           | 192-193                   |



## **Proposed Synthetic Routes**

Given the commercial availability of its precursors, **Dibicyclo[2.2.1]hept-2-ylmethanone** can be synthesized through established organometallic reactions. A plausible and efficient method involves the reaction of a 2-norbornyl Grignard reagent with a 2-norbornane-derived acylating agent.

## **Experimental Protocol: Synthesis via Grignard Reaction**

This protocol is a proposed method based on standard organic synthesis techniques.

- 1. Preparation of 2-Norbornylmagnesium Halide (Grignard Reagent):
- Materials: 2-Chloronorbornane (or 2-bromonorbornane), magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), iodine crystal (as an initiator).
- Procedure:
  - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
  - Add a small crystal of iodine.
  - Dissolve 2-chloronorbornane in anhydrous diethyl ether and add it to the dropping funnel.
  - Add a small amount of the 2-chloronorbornane solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).
  - Once the reaction has started, add the remaining 2-chloronorbornane solution dropwise at a rate that maintains a gentle reflux.
  - After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- 2. Reaction with 2-Norbornanecarbonyl Chloride:
- Materials: 2-Norbornylmagnesium halide solution, 2-norbornanecarbonyl chloride, anhydrous diethyl ether or THF.



#### Procedure:

- Cool the freshly prepared 2-norbornylmagnesium halide solution to 0 °C in an ice bath.
- Dissolve 2-norbornanecarbonyl chloride in anhydrous diethyl ether and add it to the dropping funnel.
- Add the 2-norbornanecarbonyl chloride solution dropwise to the stirred Grignard reagent solution at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

#### 3. Work-up and Purification:

 Materials: Saturated aqueous ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate, silica gel for column chromatography.

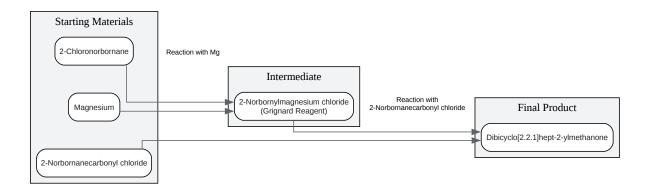
#### Procedure:

- Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure
  Dibicyclo[2.2.1]hept-2-ylmethanone.

## **Logical and Experimental Workflow**

The synthesis of **Dibicyclo[2.2.1]hept-2-ylmethanone** logically proceeds from commercially available starting materials through a key organometallic intermediate.





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Proposed synthesis workflow for **Dibicyclo[2.2.1]hept-2-ylmethanone**.

## **Signaling Pathways and Biological Activity**

Currently, there is no published research detailing any specific signaling pathways or biological activities associated with **Dibicyclo[2.2.1]hept-2-ylmethanone**. The biological effects of related bicyclic ketones are diverse and depend on the overall molecular structure. For instance, some bicyclic compounds are explored as fragrance materials[3], while others serve as synthons for complex natural products with a range of biological activities[4]. The unique, rigid scaffold of **Dibicyclo[2.2.1]hept-2-ylmethanone** makes it an interesting candidate for screening in various biological assays to explore its potential as a therapeutic agent or a biological probe.

### Conclusion

**Dibicyclo[2.2.1]hept-2-ylmethanone** is a non-commercial chemical that requires laboratory synthesis. The proposed Grignard-based route offers a viable method for its preparation from commercially available precursors. The lack of biological data presents an opportunity for researchers to investigate the potential of this unique bicyclic ketone in various scientific disciplines. This guide serves as a foundational resource for scientists and researchers interested in exploring the synthesis and properties of this novel compound.



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